

Molecular Structure and Physicochemical Properties

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Compound of Interest

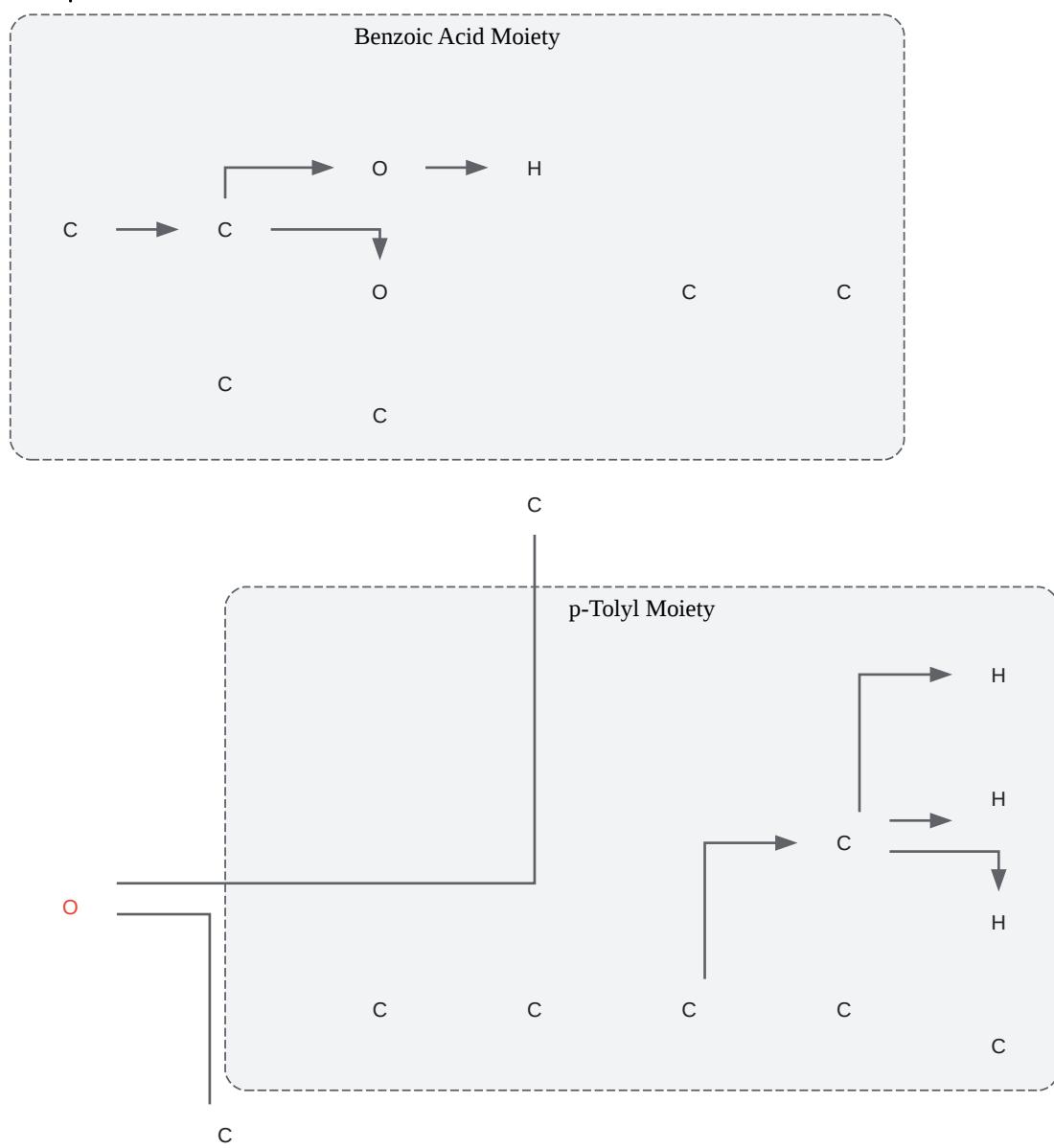
Compound Name: *4-(4-Methylphenoxy)benzoic acid*

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4-(p-Tolyloxy)benzoic acid, also known as **4-(4-Methylphenoxy)benzoic acid**, is a diaryl ether, a class of compounds recognized for its prevalence in biologically active molecules and advanced polymers.^{[1][2]} Its structure consists of a benzoic acid moiety and a p-cresol (4-methylphenol) moiety linked by an ether bridge at the para positions. This ether linkage is not merely a passive spacer; its bent geometry and rotational flexibility are crucial for how the molecule interacts with biological targets or organizes within a polymer matrix.

The carboxylic acid group provides a site for hydrogen bonding and salt formation, significantly influencing its solubility and potential for derivatization. The tolyl group's methyl substituent adds a lipophilic character to that end of the molecule.



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Caption: 2D Structure of 4-(p-Tolyl)benzoic acid.

Table 1: Compound Identifiers and Properties

Parameter	Value	Reference(s)
IUPAC Name	4-(4-Methylphenoxy)benzoic acid	[3][4]
Synonyms	4-(p-Tolyloxy)benzoic acid	[3][4][5]
CAS Number	21120-65-0	[3][4]
Molecular Formula	C ₁₄ H ₁₂ O ₃	[3][4]
Molecular Weight	228.24 g/mol	[3][4]
Appearance	White to off-white solid/powder	[5]
Melting Point	178-185 °C	[4][6]
pKa (Predicted)	4.36 ± 0.10	[6]
Solubility	Poorly soluble in water; soluble in organic solvents like ethanol, methanol, chloroform.	[7][8]
SMILES	<chem>Cc1ccc(Oc2ccc(cc2)C(=O)O)c1</chem>	[4]

| InChI Key | DCDYPMNXCDXNJZ-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Insights

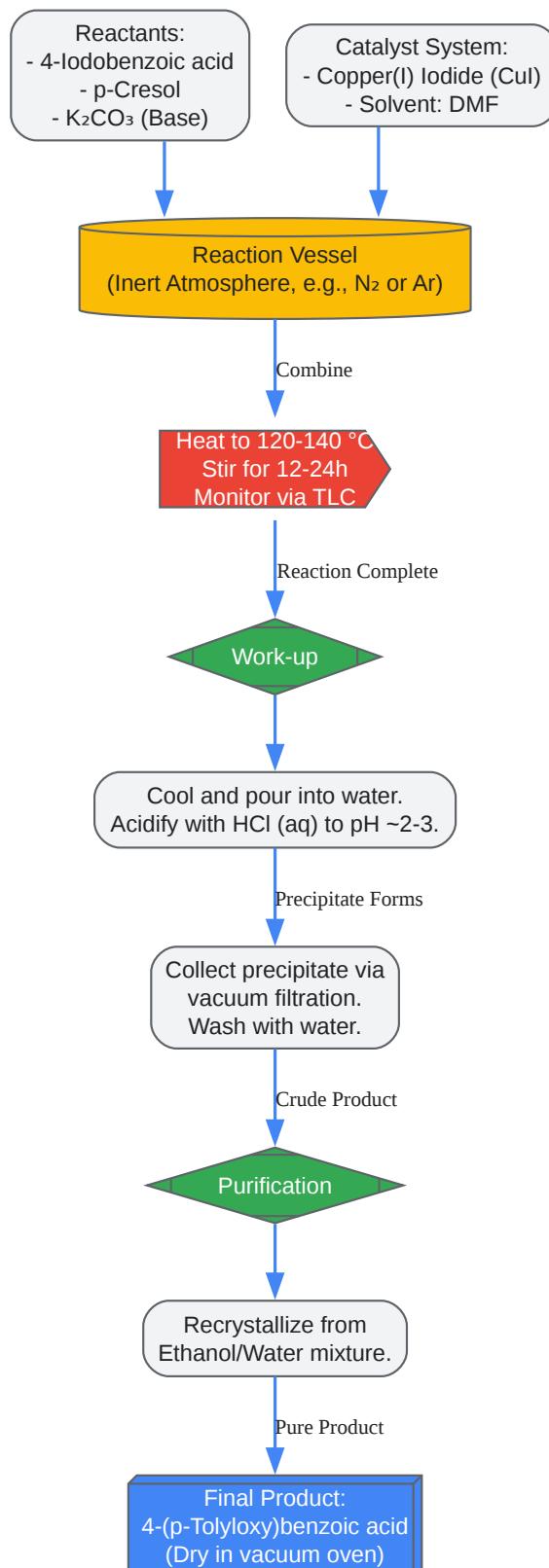
The construction of the diaryl ether bond is the key challenge in synthesizing this molecule. The most robust and widely employed method is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[9][10] This reaction couples a phenol with an aryl halide.

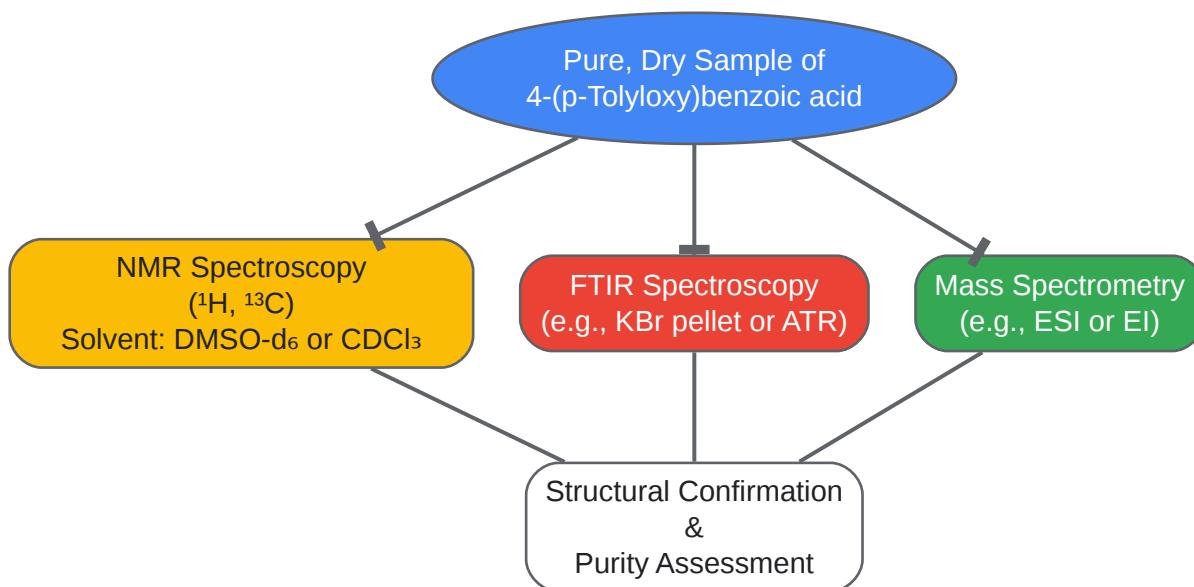
Core Reaction: 4-Halobenzoic acid + p-Cresol —(Cu catalyst, Base) → 4-(p-Tolyloxy)benzoic acid

Mechanistic Rationale: The classical Ullmann reaction requires harsh conditions (high temperatures, stoichiometric copper).[11] Modern protocols utilize ligands to stabilize the copper(I) catalyst, facilitating the catalytic cycle at lower temperatures. The cycle is generally understood to involve:

- **Base Deprotonation:** A base (e.g., K_2CO_3 , Cs_2CO_3) deprotonates the phenol (p-cresol) to form the more nucleophilic phenoxide.
- **Coordination:** The phenoxide coordinates to the Cu(I) catalyst.
- **Oxidative Addition:** The aryl halide (e.g., 4-iodobenzoic acid) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
- **Reductive Elimination:** The desired C-O bond is formed via reductive elimination from the Cu(III) complex, regenerating a Cu(I) species to continue the cycle.

The choice of reagents is critical. An aryl iodide or bromide is preferred over a chloride for the halide component due to the C-I and C-Br bonds being weaker and more susceptible to oxidative addition.[12] An inexpensive base like potassium carbonate is often sufficient, particularly in a polar aprotic solvent like DMF or NMP, which helps to solubilize the salts and intermediates.[12][13]



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